molecular formula C28H35N3O7 B12411982 Virginiamycin M1-d2

Virginiamycin M1-d2

Cat. No.: B12411982
M. Wt: 527.6 g/mol
InChI Key: DAIKHDNSXMZDCU-GDBXUWDRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of virginiamycin M1-d2 involves several steps, including the formation of the macrocyclic lactone ring and the incorporation of specific functional groups.

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes using Streptomyces virginiae. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. The production process is optimized to maximize yield and purity, often involving the use of specific growth media, temperature control, and pH adjustments .

Chemical Reactions Analysis

Types of Reactions

Virginiamycin M1-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Virginiamycin M1-d2 has a wide range of scientific research applications, including:

Mechanism of Action

Virginiamycin M1-d2 exerts its effects by inhibiting bacterial protein synthesis. It acts synergistically with cyclic depsipeptides, such as virginiamycin B, to inhibit peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . The compound is highly active against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus .

Comparison with Similar Compounds

Similar Compounds

Virginiamycin M1-d2 is similar to other antibiotics in the streptogramin family, including:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modifications, which can enhance its antibacterial activity and stability. These modifications can also influence its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C28H35N3O7

Molecular Weight

527.6 g/mol

IUPAC Name

(10R,11R,12E,17E,19E,21S)-22,22-dideuterio-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1/i14D2

InChI Key

DAIKHDNSXMZDCU-GDBXUWDRSA-N

Isomeric SMILES

[2H]C1([C@@H](/C=C(/C=C/CNC(=O)/C=C/[C@H]([C@H](OC(=O)C2=CCCN2C(=O)C3=COC(=N3)CC1=O)C(C)C)C)\C)O)[2H]

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Origin of Product

United States

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